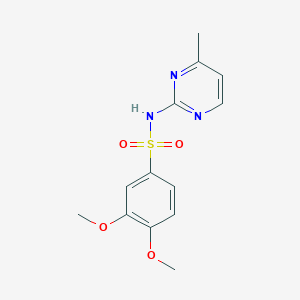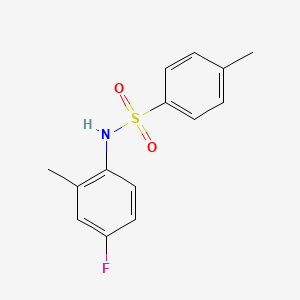
1-(3,4-Dimethoxybenzyl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzyl group substituted with methoxy groups and a phenyl group substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA typically involves the reaction of 3,4-dimethoxybenzylamine with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The methoxy and methyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYBENZYL)-N’-(4-METHYLPHENYL)UREA
- N-(3,4-DIMETHOXYBENZYL)-N’-(3-CHLOROPHENYL)UREA
- N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA
Uniqueness
N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHYLPHENYL)UREA is unique due to the specific substitution pattern on the benzyl and phenyl groups. This can affect its chemical reactivity, physical properties, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C17H20N2O3/c1-12-5-4-6-14(9-12)19-17(20)18-11-13-7-8-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
InChI Key |
IIFFWBGUGQRYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methylbutan-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B10972738.png)
![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972747.png)

![(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10972751.png)
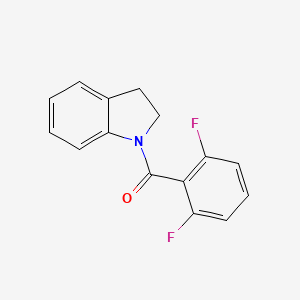
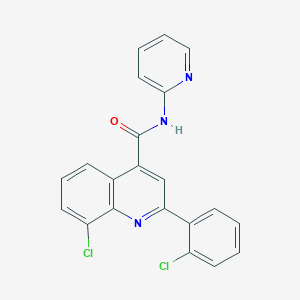

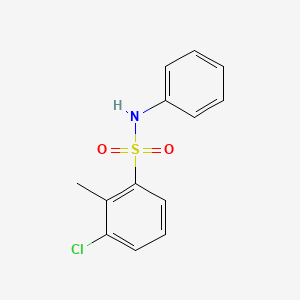
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972801.png)
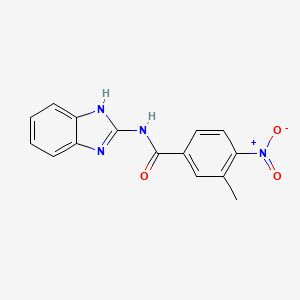
methanone](/img/structure/B10972812.png)
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972814.png)
